N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
N-[(2-Ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted at position 5 with a 2-fluorophenylamino group and at position 4 with a carboxamide moiety linked to a 2-ethoxyphenylmethyl group. This compound belongs to a class of triazole derivatives studied for their diverse pharmacological activities, including metabolic regulation and antibacterial effects .
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2/c1-2-26-15-10-6-3-7-12(15)11-20-18(25)16-17(23-24-22-16)21-14-9-5-4-8-13(14)19/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNWYSUQRSAYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2C(NNN2)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the ethoxyphenyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated precursors, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Triazole derivatives often exhibit activity modulated by substituents at positions 4 and 3. Key comparisons include:
Structural and Physical Properties
Q & A
Q. What are the standard synthetic routes for N-[(2-ethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide, and what analytical techniques validate its purity?
- Methodological Answer : The synthesis typically involves a multi-step process:
Triazole Core Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring.
Substituent Introduction : Coupling the 2-ethoxyphenylmethyl group via nucleophilic substitution and introducing the 2-fluorophenylamino moiety via amide bond formation.
Purification : Column chromatography (silica gel) with ethyl acetate/hexane gradients.
- Characterization :
- NMR (¹H, ¹³C) confirms substituent positions and structural integrity.
- Mass Spectrometry (MS) validates molecular weight.
- HPLC (>95% purity) ensures absence of unreacted intermediates .
Q. How do the substituents (2-ethoxyphenyl, 2-fluorophenyl) influence the compound’s solubility and stability in biological assays?
- Methodological Answer :
- 2-ethoxyphenyl : The ethoxy group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Solubility can be tested via shake-flask method in PBS (pH 7.4) and DMSO.
- 2-fluorophenyl : Fluorine’s electronegativity increases metabolic stability by resisting oxidative degradation. Stability is assessed via LC-MS after incubation in liver microsomes .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across cancer cell lines?
- Methodological Answer : Contradictions may arise due to assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. To address this:
Standardize Assays : Use identical protocols (e.g., MTT assay at 48h, 10% FBS).
Mechanistic Profiling : Compare target engagement (e.g., kinase inhibition via ATP-competitive assays) across cell lines.
Structural Analog Comparison : Test derivatives to identify SAR trends, such as the critical role of the 2-fluorophenyl group in potency .
Q. How can computational modeling guide the optimization of this compound’s selectivity for kinase targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR).
- MD Simulations : Assess binding stability over 100ns trajectories; prioritize residues (e.g., gatekeeper mutations) influencing selectivity.
- Free Energy Perturbation (FEP) : Predict affinity changes for substituent modifications (e.g., replacing ethoxy with methoxy) .
Q. What in vitro and in vivo models are most appropriate for evaluating its anti-inflammatory potential?
- Methodological Answer :
- In Vitro :
- NF-κB Luciferase Reporter Assay : Measure inhibition of LPS-induced inflammation in RAW264.7 macrophages.
- Cytokine ELISA : Quantify TNF-α/IL-6 suppression.
- In Vivo :
- Murine Carrageenan-Induced Paw Edema : Dose-dependent efficacy (10–50 mg/kg, oral).
- Toxicology : Assess liver enzymes (ALT/AST) and renal function (creatinine) post-treatment .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to account for this compound’s off-target effects?
- Methodological Answer :
Broad-Panel Screening : Use Eurofins CEREP panel (≥50 targets) at 10µM to identify off-target interactions.
Dose Titration : Test 0.1–100µM in primary assays; calculate IC₅₀ values with GraphPad Prism (non-linear regression).
Counter-Screens : Validate hits in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What statistical methods are robust for analyzing synergy between this compound and existing chemotherapeutics?
- Methodological Answer :
- Chou-Talalay Method : Calculate Combination Index (CI) using CompuSyn software. CI <1 indicates synergy.
- Bliss Independence Model : Compare observed vs. expected effects for additive interactions.
- ANOVA with Tukey Post-Hoc : Assess significance in tumor volume reduction in xenograft models .
Structural & Mechanistic Insights
Q. Which spectroscopic techniques elucidate the conformational dynamics of the triazole core in solution?
- Methodological Answer :
- ROESY NMR : Identify through-space interactions between the triazole and fluorophenyl groups.
- Variable-Temperature NMR : Probe ring-flipping dynamics (ΔG‡ calculation via Eyring equation).
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to correlate with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
